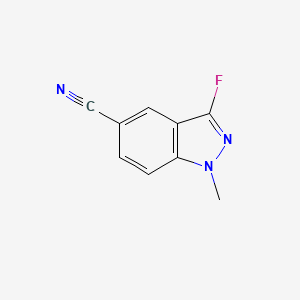
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-indazole, which is then subjected to fluorination and nitrile introduction. Here is a general synthetic route:
Starting Material Preparation: Begin with 1-methyl-1H-indazole.
Fluorination: Introduce the fluorine atom at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nitrile Introduction: Convert the 5-position to a nitrile group using a cyanation reaction, often employing reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom using catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation might produce a carbonyl-containing compound.
科学的研究の応用
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in drug design and development.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indazole-5-carbonitrile: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
3-Fluoro-1H-indazole-5-carbonitrile: Similar structure but without the methyl group, affecting its physical and chemical properties.
5-Fluoro-1-methyl-1H-indazole-3-carbonitrile: Fluorine and nitrile groups are positioned differently, leading to distinct reactivity and applications.
Uniqueness
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is unique due to the specific positioning of its functional groups, which confer unique electronic properties and reactivity patterns. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of enzyme inhibitors or receptor modulators.
特性
分子式 |
C9H6FN3 |
|---|---|
分子量 |
175.16 g/mol |
IUPAC名 |
3-fluoro-1-methylindazole-5-carbonitrile |
InChI |
InChI=1S/C9H6FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 |
InChIキー |
SMEQGRFDZWDIDB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


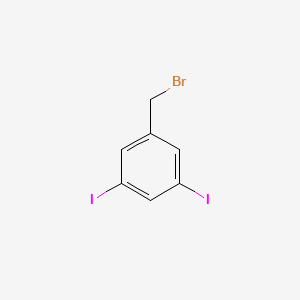
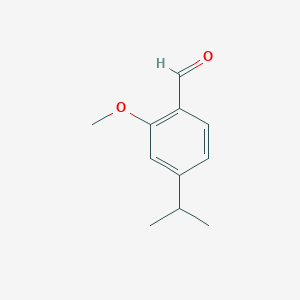
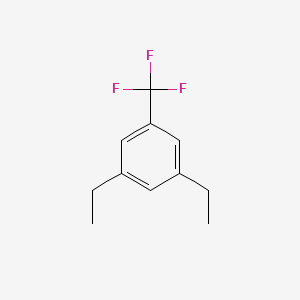

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
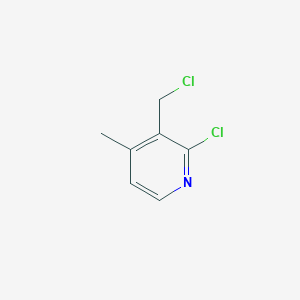
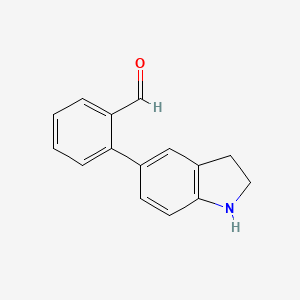
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
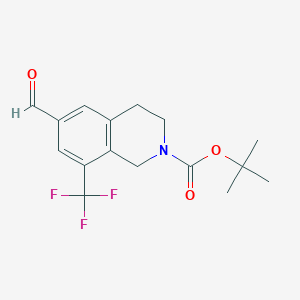
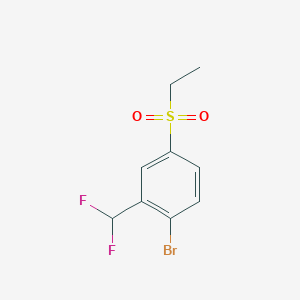
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
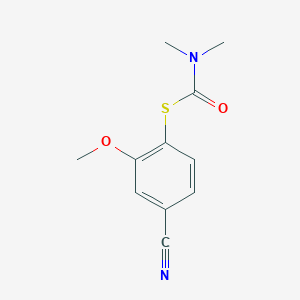
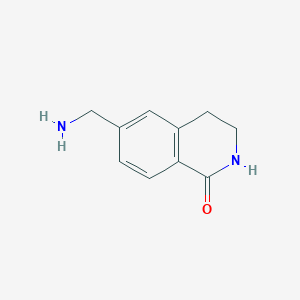
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
